D-Sorbitol-d1

Description

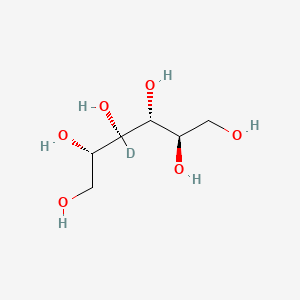

D-Sorbitol-d1 is a deuterated derivative of D-sorbitol (C₆H₁₄O₆), a six-carbon sugar alcohol. The "-d1" designation indicates the substitution of one hydrogen atom with deuterium (²H), a stable isotope of hydrogen. This modification retains the compound’s core structure but alters its physicochemical properties, such as bond strength and vibrational frequencies, due to the kinetic isotope effect .

D-Sorbitol is widely utilized in pharmaceuticals as an X-ray contrast enhancer, osmotic diuretic, and excipient in oral suspensions . Its deuterated form, this compound, is primarily employed in metabolic tracer studies, nuclear magnetic resonance (NMR) spectroscopy, and isotopic labeling research to track biochemical pathways without significantly altering biological activity . Key properties include:

Properties

Molecular Formula |

C6H14O6 |

|---|---|

Molecular Weight |

183.18 g/mol |

IUPAC Name |

(2S,3R,4R,5R)-3-deuteriohexane-1,2,3,4,5,6-hexol |

InChI |

InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5-,6-/m1/s1/i5D/t3-,4+,5+,6+/m0 |

InChI Key |

FBPFZTCFMRRESA-RCGHZTIBSA-N |

Isomeric SMILES |

[2H][C@@]([C@H](CO)O)([C@@H]([C@@H](CO)O)O)O |

Canonical SMILES |

C(C(C(C(C(CO)O)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: D-Sorbitol-d1 can be synthesized through the catalytic hydrogenation of glucose in the presence of deuterium gas. The reaction typically involves a metal catalyst such as nickel or platinum under high pressure and temperature conditions. The deuterium atoms replace the hydrogen atoms in the hydroxyl groups of the glucose molecule, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound follows a similar process but on a larger scale. The glucose feedstock is subjected to catalytic hydrogenation in reactors designed to handle high pressures and temperatures. The resulting product is then purified through crystallization or chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: D-Sorbitol-d1 can be oxidized to form D-Fructose-d1 using oxidizing agents such as nitric acid or potassium permanganate.

Reduction: It can be reduced to form hexane-1,2,3,4,5,6-hexol-d1 using reducing agents like lithium aluminum hydride.

Substitution: this compound can undergo substitution reactions where the hydroxyl groups are replaced by other functional groups, such as halides or amines, using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Nitric acid, potassium permanganate, and oxygen under acidic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride under anhydrous conditions.

Substitution: Thionyl chloride, phosphorus tribromide for halogenation; ammonia or amines for amination.

Major Products:

Oxidation: D-Fructose-d1

Reduction: Hexane-1,2,3,4,5,6-hexol-d1

Substitution: Various halogenated or aminated derivatives of this compound

Scientific Research Applications

Chemistry: D-Sorbitol-d1 is used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study molecular interactions and metabolic pathways. Its deuterium labeling provides distinct signals that help in elucidating complex chemical structures.

Biology: In biological research, this compound is used to investigate metabolic processes involving sugar alcohols. It helps in tracking the conversion of sorbitol to fructose and other metabolites in various organisms.

Medicine: this compound is employed in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs. Its deuterium labeling allows for precise measurement of drug interactions and metabolic rates.

Industry: In the food industry, this compound is used as a non-caloric sweetener in sugar-free products. Its stability and hygroscopic properties make it suitable for use in baked goods, candies, and chewing gums.

Mechanism of Action

D-Sorbitol-d1 exerts its effects primarily through its role as a sugar alcohol. It is metabolized in the body by the enzyme sorbitol dehydrogenase, which converts it to D-Fructose-d1. This conversion involves the transfer of deuterium atoms, making it useful in tracing metabolic pathways. The deuterium labeling also provides insights into the molecular interactions and stability of the compound in various environments.

Comparison with Similar Compounds

Key Differences :

- Kinetic Isotope Effect : Reactions involving the deuterated hydrogen in this compound proceed slower, making it useful for studying enzyme mechanisms .

- Analytical Applications: this compound is critical in quantitative NMR (qNMR) for internal standardization, whereas non-deuterated sorbitol lacks this precision .

2.2. 1,3:2,4-Dibenzylidene Sorbitol

| Property | This compound | 1,3:2,4-Dibenzylidene Sorbitol |

|---|---|---|

| Structure | Linear polyol | Cyclic benzylidene derivative |

| Function | Isotopic tracer | Gelator, polymer stabilizer |

| Solubility | High in polar solvents | Low in water; soluble in organic solvents |

| Applications | Biomedical research | Industrial plastics, cosmetics |

Key Differences :

- Chemical Modifications: The benzylidene groups in 1,3:2,4-Dibenzylidene sorbitol introduce aromaticity and rigidity, enabling gel formation, which this compound cannot achieve .

- Thermal Stability: The deuterated form has similar thermal stability to non-deuterated sorbitol, while benzylidene derivatives exhibit higher melting points (>200°C) .

2.3. Lactitol

| Property | This compound | Lactitol |

|---|---|---|

| Structure | Monosaccharide alcohol | Disaccharide (galactose-sorbitol) |

| Metabolism | Slow hepatic oxidation | Fermented in colon |

| Medical Use | Research tracer | Laxative, prebiotic |

| Sweetness | 60% of sucrose | 30–40% of sucrose |

Key Differences :

- Biological Pathways : Lactitol is metabolized by gut microbiota, whereas this compound is absorbed systemically, making it suitable for hepatic glucose studies .

- Deuterium Impact : The isotopic label in this compound allows precise tracking in pharmacokinetics, unlike lactitol .

2.4. Mannitol

| Property | This compound | Mannitol |

|---|---|---|

| Isomerism | C-2 hydroxyl configuration | C-3 hydroxyl configuration |

| Osmotic Activity | Moderate | High (used in IV formulations) |

| Deuterated Forms | This compound | Mannitol-d8 (fully deuterated) |

Key Differences :

- Isotopic Versatility : this compound is site-specifically deuterated, whereas mannitol-d8 is fully deuterated, limiting its application in site-specific studies .

- Clinical Use : Mannitol is preferred for reducing intracranial pressure, while this compound is restricted to research .

Research and Industrial Implications

- Pharmaceuticals: this compound’s isotopic purity (>98%) ensures accuracy in mass spectrometry-based assays, unlike non-deuterated variants .

- Material Science : Unlike 1,3:2,4-Dibenzylidene sorbitol, this compound lacks gelation capacity but serves as a stabilizer in deuterated solvent systems .

- Regulatory Status: this compound requires certification for isotopic purity (e.g., USP/EP standards), adding regulatory complexity compared to non-deuterated compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.